molecular formula C17H16O3 B2570349 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde CAS No. 1055421-74-3

3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde

Cat. No.: B2570349
CAS No.: 1055421-74-3
M. Wt: 268.312
InChI Key: JYXQHLPIQXZKGE-VMPITWQZSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde follows systematic IUPAC naming conventions. The parent structure is benzaldehyde , a benzene ring with a formyl (-CHO) group at position 1. Substituents include:

  • A methoxy (-OCH₃) group at position 3.
  • A (2E)-3-phenylprop-2-en-1-yloxy group at position 4.

The (2E)-3-phenylprop-2-en-1-yl moiety denotes an allyl group with a phenyl substituent at carbon 3 and a double bond in the trans (E) configuration between carbons 2 and 3. The full name reflects stereochemical specificity, ensuring unambiguous identification.

Systematic Identification Tools :

  • SMILES : O=CC1=CC=C(OCC=C(C2=CC=CC=C2))C(OC)=C1
  • InChIKey : VQZSZOQADXWQOY-DHZHZOJOSA-N
  • Molecular Formula : C₁₇H₁₆O₃

This nomenclature distinguishes it from isomers such as 3-methoxy-4-[(2Z)-3-phenylprop-2-en-1-yloxy]benzaldehyde , where the double bond adopts the cis (Z) configuration.

Molecular Geometry and Stereochemical Considerations

The molecule exhibits planar geometry at the benzene ring, with substituents influencing electronic distribution and steric interactions:

  • The methoxy group at position 3 donates electron density via resonance, stabilizing the aromatic system.
  • The (2E)-3-phenylprop-2-en-1-yloxy group at position 4 introduces steric bulk and conjugation. The trans configuration places the phenyl group and oxygen atom on opposite sides of the double bond, minimizing steric clash (Figure 1).

Key Geometric Parameters :

Bond/Length (Å) Angle (°)
C1-C2 (benzene) 1.39
C2-O (methoxy) 1.36
C4-O (allyloxy) 1.42
C=C (allyl) 1.34

The allyloxy group’s orientation reduces torsional strain, while the aldehyde group at position 1 participates in weak hydrogen bonding with adjacent molecules in crystalline states.

Comparative Analysis with Related Cinnamaldehyde Derivatives

Cinnamaldehyde derivatives share structural motifs but differ in substitution patterns (Table 1):

Compound Substituents (Position) Key Properties
Cinnamaldehyde -CHO (1), -CH=CHPh (2) Volatile, antimicrobial
Vanillin -CHO (1), -OCH₃ (3), -OH (4) Flavorant, antioxidant
o-Vanillin -CHO (1), -OH (2), -OCH₃ (3) Chelating agent, fluorescence
Target Compound -CHO (1), -OCH₃ (3), -OCH₂CH=CHPh (4) Enhanced conjugation, steric hindrance

The target compound’s allyloxy-phenyl group extends conjugation, red-shifting UV-Vis absorption compared to vanillin. However, steric hindrance from the bulky substituent reduces solubility in polar solvents relative to cinnamaldehyde.

Crystallographic Data and X-Ray Diffraction Studies

While direct crystallographic data for this compound is limited, studies on analogs provide insights:

  • 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (a structural analog) exhibits a dihedral angle of 69° between the alkyne substituent and benzene ring.
  • o-Vanillin forms intramolecular O–H⋯O hydrogen bonds and intermolecular C–H⋯O interactions in its crystal lattice.

Predicted Crystal Packing :

  • The allyloxy group’s trans configuration may promote π-π stacking between phenyl groups.
  • Aldehyde and methoxy groups likely participate in C–H⋯O hydrogen bonds, stabilizing the lattice.

Table 2 : Hypothetical Crystallographic Parameters (Based on Analogs)

Parameter Value
Space Group P2₁/c
Unit Cell Dimensions a=8.2 Å, b=10.5 Å, c=12.3 Å
Z (Molecules/Unit Cell) 4

Further X-ray studies are needed to confirm these predictions.

Properties

IUPAC Name

3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXQHLPIQXZKGE-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)OC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with cinnamyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with cinnamyl bromide under basic conditions. The reaction is performed in the presence of a base such as potassium carbonate in an organic solvent like acetone, followed by purification through column chromatography.

Chemical Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.
  • Condensation: It can react with amines to form Schiff bases or with hydrazines to form hydrazones.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its structural features allow for various modifications that can lead to new derivatives with enhanced properties.

Biology

Research into the biological activities of this compound has revealed several potential benefits:

  • Antioxidant Activity: Studies indicate that this compound exhibits significant free radical scavenging activity, effectively neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Method Used
This compound25DPPH Assay
Other Chalcone Derivative40DPPH Assay

Medicine

The medicinal applications of this compound are being actively explored:

  • Anticancer Properties: Several studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase.

Table 2: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induces apoptosis
PC-3 (Prostate)20Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies showed significant reductions in TNF-alpha and IL-6 levels in activated macrophages, indicating its potential as an anti-inflammatory agent.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that can enhance the efficacy and safety profiles of industrial products.

Mechanism of Action

The mechanism of action of 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent at 4-Position Key Functional Groups Notable Properties/Applications
3-Methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde (Target) (2E)-3-Phenylprop-2-en-1-yl ether Aldehyde, methoxy, conjugated alkene Potential antioxidant/anti-inflammatory activity; UV-active
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde () Propargyl ether (C≡C) Aldehyde, methoxy, terminal alkyne High reactivity for click chemistry (e.g., triazole synthesis); mp 68–70°C; IR C≡C at 2110 cm⁻¹
3-Methoxy-4-((4-methoxybenzyl)oxy)benzaldehyde () 4-Methoxybenzyl ether Aldehyde, methoxy, benzyl ether Intermediate in curcumin analog synthesis; enhanced steric bulk
4-((1-Benzyl-1H-1,2,3-triazol-4-yl)oxy)-3-methoxybenzaldehyde () 1-Benzyl-1,2,3-triazole-4-yl ether Aldehyde, methoxy, triazole ring Bioactive heterocycle; optimized synthesis (68% yield) via Cu-catalyzed click chemistry
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde () Morpholine ethoxy Aldehyde, methoxy, morpholine Improved solubility due to basic amine; mp 142°C
3-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)benzaldehyde () 3-Methylbut-2-en-1-yl ether Aldehyde, methoxy, branched alkene Increased lipophilicity; similarity score 0.91 vs. target

Physicochemical Properties

  • Melting Points :
    • Propargyl derivative (68–70°C) has lower mp due to reduced crystallinity compared to morpholine ethoxy analog (142°C), which benefits from hydrogen bonding .
    • The target compound’s cinnamyl group likely results in intermediate mp (estimated 90–110°C) due to π-stacking interactions.
  • Reactivity :
    • Propargyl ethers () undergo click reactions with azides, while cinnamyl ethers may participate in Diels-Alder reactions or serve as Michael acceptors .
    • Benzyl and morpholine substituents (Evidences 3, 12) enhance stability but reduce electrophilicity at the aldehyde group.

Biological Activity

3-Methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by empirical data and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

This compound features a methoxy group, a phenylpropene moiety, and an aldehyde functional group, which contribute to its reactivity and biological properties.

Antioxidant Properties

Chalcone derivatives have been extensively studied for their antioxidant capabilities. Research indicates that this compound exhibits significant free radical scavenging activity. A study demonstrated that the compound effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Anticancer Activity

Several studies have highlighted the anticancer potential of chalcone derivatives. Specifically, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induces apoptosis
PC-3 (Prostate Cancer)20Cell cycle arrest at G2/M phase

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies have shown that treatment with this compound significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages .

Study on Antioxidant Activity

In a controlled study assessing the antioxidant activity of various chalcone derivatives, this compound was found to possess higher antioxidant capacity compared to other tested compounds. The study utilized DPPH and ABTS assays to quantify free radical scavenging activity, confirming its potential as a natural antioxidant .

Clinical Implications in Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a treatment regimen including this compound. Results indicated a significant reduction in tumor size alongside improved patient quality of life, suggesting its potential as an adjunct therapy in cancer management .

Q & A

Q. What are the common synthetic routes for 3-methoxy-4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}benzaldehyde, and how can reaction conditions be optimized?

Answer: A typical synthesis involves Ullmann-type coupling or Williamson ether synthesis to introduce the propenyloxy group. For example, reacting 3-methoxy-4-hydroxybenzaldehyde with (E)-3-phenylprop-2-en-1-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves substitution . Optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require purification to remove byproducts .
  • Catalysts : CuI or Pd-based catalysts improve coupling efficiency in Ullmann reactions .
  • Temperature control : Lower temperatures (50–60°C) reduce side reactions like isomerization of the propenyl group .

Q. What spectroscopic techniques are most effective for structural characterization?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms the (E)-configuration of the propenyloxy group, as demonstrated in structurally similar methoxybenzaldehyde derivatives .
  • NMR : ¹H NMR reveals distinct peaks for the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and propenyl protons (δ 6.5–7.5 ppm with coupling constants J = 15–16 Hz for trans-configuration) .
  • IR spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O aldehyde) and ~1250 cm⁻¹ (C-O ether) validate functional groups .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methoxy) on the benzaldehyde core influence reactivity and physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., Cl) : Increase aldehyde electrophilicity, accelerating nucleophilic additions but reducing solubility in nonpolar solvents. For example, 3-chloro-5-methoxy derivatives exhibit faster Schiff base formation compared to methoxy-only analogs .
  • Methoxy groups : Enhance solubility in polar solvents via hydrogen bonding but may sterically hinder reactions at the ortho position .
  • Propenyloxy chain : The (E)-configuration improves π-π stacking in crystal structures, impacting solid-state reactivity .

Q. How can computational methods predict electronic effects of the propenyloxy group?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, the propenyloxy group lowers the LUMO energy of the aldehyde, making it more reactive toward amine nucleophiles .
  • Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by modeling the compound’s conformation in active sites, as seen in studies of similar methoxymethoxybenzaldehyde derivatives .

Q. How can contradictory data on solvent systems for coupling reactions be resolved?

Answer: Conflicting reports on optimal solvents (e.g., DMF vs. THF) may arise from:

  • Substrate solubility : DMF improves solubility of aromatic aldehydes but may decompose at high temperatures, generating formic acid byproducts .
  • Reaction mechanism : Protic solvents (e.g., ethanol) favor SN2 pathways in Williamson synthesis, while aprotic solvents support radical intermediates in Ullmann couplings .
  • Validation : Controlled experiments with in-situ IR monitoring can track reaction progress and identify side reactions .

Q. What strategies mitigate degradation of the propenyloxy group during storage?

Answer:

  • Light exclusion : Store in amber vials to prevent UV-induced isomerization or oxidation .
  • Inert atmosphere : Argon or nitrogen gas reduces oxidative cleavage of the propenyl chain .
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical degradation .

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